REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[C:3]=1[C:4]#[N:5].[O:11]1[CH2:15][CH2:14][CH:13]=[C:12]1[Sn](C)(C)C.[Cl-].[NH4+].[OH-].[NH4+]>C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:12]2[O:11][CH2:15][CH2:14][CH:13]=2)[C:3]=1[C:4]#[N:5] |f:2.3,4.5,7.8.9.10.11|
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Name
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|
Quantity
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0.75 g
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Type
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reactant
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Smiles
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NC1=C(C#N)C(=CC=C1)Br
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Name
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(4,5-dihydrofuran-2-yl)trimethylstannane
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O1C(=CCC1)[Sn](C)(C)C
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Name
|
|
Quantity
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12 mL
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
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4 mL
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Type
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reactant
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Smiles
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[OH-].[NH4+]
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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0.33 g
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Type
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catalyst
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated under vacuum
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Type
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CUSTOM
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Details
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the residue was purified by chromatography on silica using 35% EtOAc/hexanes
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Name
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|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC=C1)C=1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |